molecular formula C4H6BrNS B1266626 3-Bromopropyl isothiocyanate CAS No. 2799-73-7

3-Bromopropyl isothiocyanate

Cat. No. B1266626
CAS RN: 2799-73-7
M. Wt: 180.07 g/mol
InChI Key: RIUVKCFFZBZEHS-UHFFFAOYSA-N
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Description

Synthesis Analysis 3-Bromopropyl isothiocyanate is a compound of interest due to its unique chemical and physical properties. The synthesis of isothiocyanates, including 3-Bromopropyl isothiocyanate, often involves the reaction of amines with reagents to form the corresponding isothiocyanate. Notably, a copper-catalyzed isothiocyanation of amines with sodium bromodifluoroacetate and sulfur has been established, offering a one-pot synthesis approach that is efficient and functional group-tolerant (Feng & Zhang, 2019).

Molecular Structure Analysis The molecular structure of isothiocyanates, such as 3-Bromopropyl isothiocyanate, can be analyzed through electron diffraction studies. For related molecules, data have been consistent with the presence of a single conformer, which suggests a specific orientation of the isothiocyanate group relative to the rest of the molecule. This orientation has implications for the molecule's reactivity and interactions (Cradock et al., 1986).

Chemical Reactions and Properties Isothiocyanates, including 3-Bromopropyl isothiocyanate, participate in various chemical reactions that underscore their versatility in organic synthesis. These reactions can lead to the formation of bioactive molecules and facilitate the construction of complex heterocycles. The ability of isothiocyanates to undergo reactions such as cyclization and functionalization makes them valuable in the synthesis of diverse organic compounds (Mohareb et al., 1994).

Scientific Research Applications

Isothiocyanates in Health and Disease

Isothiocyanates, including compounds like 3-Bromopropyl isothiocyanate, have been studied for over half a century. These phytochemicals, especially sulforaphane from broccoli, are known to induce mammalian cytoprotective proteins through the Keap1-Nrf2-ARE pathway. This pathway plays a critical role in protecting against electrophiles and oxidants. Research in animal models has demonstrated the beneficial effects of isothiocyanates in carcinogenesis, cardiovascular, and neurological diseases. Human intervention studies have also looked into their safety, pharmacokinetics, and efficacy (Dinkova-Kostova & Kostov, 2012).

Chemopreventive Properties in Cancer

Isothiocyanates from vegetables like broccoli and watercress have been extensively studied for their disease preventive and therapeutic effects. Clinical trials employing isothiocyanates against diseases such as cancer and autism have shown promising results. They are considered potent chemopreventive agents in cell culture, carcinogen-induced and genetic animal cancer models, and also in xenograft models of cancer. The focus is on their "blocking activity" via Phase 2 enzyme induction and inhibition of carcinogen activation enzymes (Palliyaguru et al., 2018).

Inhibition of Bladder Carcinogenesis

Dietary administration of broccoli sprout extract, a rich source of isothiocyanates, has been shown to inhibit bladder cancer development in rats. The extract's action was associated with the induction of enzymes like glutathione S-transferase and NAD(P)H:quinone oxidoreductase 1 in the bladder. These enzymes are crucial protectants against oxidants and carcinogens. The study highlighted the high bioavailability and rapid urinary excretion of isothiocyanates, indicating their selective delivery to the bladder epithelium (Munday et al., 2007).

Biofumigation in Soilborne Pest and Disease Management

Isothiocyanates, similar to those in methyl isothiocyanate, are used in biofumigation. This method employs Brassica green manures to release isothiocyanates, which act like the active agent from the synthetic fumigant metam sodium. Biofumigation has been adopted in commercial agriculture for its efficacy in soilborne pest and disease management. However, it's not considered powerful enough to replace methyl bromide on a broad scale. A balanced approach to development and market penetration is essential for the concept of biofumigation (Matthiessen & Kirkegaard, 2006).

Accelerated Degradation of Methyl Isothiocyanate in Soil

Methyl isothiocyanate (MITC) is a potential replacement fumigant pesticide for methyl bromide and a primary breakdown product of metam-sodium. Research has shown that the degradation of MITC can be significantly accelerated by increasing temperature and amendment rate in the soil. This suggests that organic amendments could be considered to reduce fumigant emissions, highlighting an environmentally friendly approach to fumigation practices (Dungan et al., 2003).

Safety And Hazards

Exposure to 3-Bromopropyl isothiocyanate should be limited. It is advised not to breathe its dust or vapor. It should not get in eyes, on skin, or on clothing. The container should be kept tightly closed and stored in a cool, dry, well-ventilated place .

properties

IUPAC Name

1-bromo-3-isothiocyanatopropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6BrNS/c5-2-1-3-6-4-7/h1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIUVKCFFZBZEHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN=C=S)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60182270
Record name 3-Bromopropyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60182270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromopropyl isothiocyanate

CAS RN

2799-73-7
Record name Propane, 1-bromo-3-isothiocyanato-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2799-73-7
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromopropyl isothiocyanate
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Record name 3-Bromopropyl isothiocyanate
Source EPA DSSTox
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Record name 2799-73-7
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
I Huber, Á Szabó, F Fülöp, G Bernáth, P Sohár - Tetrahedron, 1992 - Elsevier
… With 3-chloro- or 3-bromopropyl isothiocyanate, 1 and 2 afforded only the thiazino[2,3-blquinazolin6-one tricycles (8, lo), even if two or more equivalents of isothiocyanate was added. In …
Number of citations: 7 www.sciencedirect.com
RE Kesting, JF Ditter, KF Jackson… - Journal of Applied …, 1979 - Wiley Online Library
… 3-Bromopropyl isothiocyanate was prepared from 3-bromopropyl amine-hydrobromide by the method of Friis.” 3-Chloropropyl isocyanate was prepared from methoxypropylamine …
Number of citations: 10 onlinelibrary.wiley.com
NJW Straathof, CB Magnus, F Zhuravlev, AI Jensen - Molecules, 2021 - mdpi.com
The field of targeted radionuclide therapy is rapidly growing, highlighting the need for wider radionuclide availability. Soft Lewis acid ions, such as radioisotopes of platinum, rhodium …
Number of citations: 8 www.mdpi.com
G Bernáth - Bulletin des Sociétés Chimiques Belges, 1994 - Wiley Online Library
… With 3-chloro- or 3-bromopropyl isothiocyanate (137) afforded only the desired products (140), even if two or more equivalents of isothiocyanate were used All attempts to prepare the …
Number of citations: 26 onlinelibrary.wiley.com
A Hassner, D Birnbaum, LM Loew - The Journal of Organic …, 1984 - ACS Publications
We are reporting twogeneral synthetic approaches to a number of (aminostyryl) pyridinium dyes and their heterocyclic analogues which are of interest as electrochromic probes for …
Number of citations: 197 pubs.acs.org
HC Brown, JT Kurek, MH Rei… - The Journal of Organic …, 1984 - ACS Publications
The alkoxymercuration-demercuration of seven representative olefins with the mercuric salts acetate, tri-fluoroacetate, nitrate, and methanesulfonate, in methyl, ethyl, isopropyl, and tert-…
Number of citations: 37 pubs.acs.org
G Hu - 2015 - hull-repository.worktribe.com
A series of novel liquid crystalline and photopolymerisable monomer organic semiconductors for plastic electronics applications, such as organic light-emitting diodes (OLEDs) and/or …
Number of citations: 1 hull-repository.worktribe.com
M Dibley - 2022 - scholarworks.wm.edu
Water films on outdoor surfaces, such as dew, can act as a reservoir for organic molecules deposited from the atmosphere and they present a potential reactive medium for chemical …
Number of citations: 0 scholarworks.wm.edu

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